Propanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-, methyl
Propanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-, methyl
Brand Name:
Vulcanchem
CAS No.:
182486-32-4
VCID:
VC20911603
InChI:
InChI=1S/C10H19NO4/c1-7(8(12)14-5)6-11-9(13)15-10(2,3)4/h7H,6H2,1-5H3,(H,11,13)/t7-/m1/s1
SMILES:
CC(CNC(=O)OC(C)(C)C)C(=O)OC
Molecular Formula:
C10H19NO4
Molecular Weight:
217.26 g/mol
Propanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-, methyl
CAS No.: 182486-32-4
Cat. No.: VC20911603
Molecular Formula: C10H19NO4
Molecular Weight: 217.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 182486-32-4 |
|---|---|
| Molecular Formula | C10H19NO4 |
| Molecular Weight | 217.26 g/mol |
| IUPAC Name | methyl (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
| Standard InChI | InChI=1S/C10H19NO4/c1-7(8(12)14-5)6-11-9(13)15-10(2,3)4/h7H,6H2,1-5H3,(H,11,13)/t7-/m1/s1 |
| Standard InChI Key | JZHNQALXNGWKCG-SSDOTTSWSA-N |
| Isomeric SMILES | C[C@H](CNC(=O)OC(C)(C)C)C(=O)OC |
| SMILES | CC(CNC(=O)OC(C)(C)C)C(=O)OC |
| Canonical SMILES | CC(CNC(=O)OC(C)(C)C)C(=O)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator